(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a fluoro-substituted benzo[d]thiazole moiety, and a benzamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol, with a fluoro-substituted aromatic aldehyde under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the benzo[d]thiazole intermediate with diallylamine and a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions.
Formation of the benzamide core: The final step involves the coupling of the sulfamoyl-substituted benzo[d]thiazole with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The fluoro group on the benzo[d]thiazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins and influence various cellular pathways.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-4-12-25(13-5-2)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(3)18-11-8-16(22)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQFGCVYBLNGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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